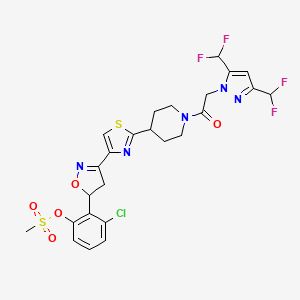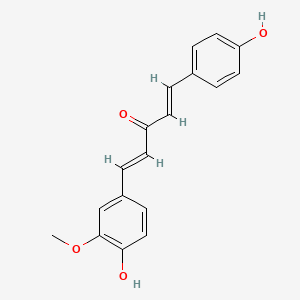![molecular formula C21H26N6O2 B13439108 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is a compound known for its potential therapeutic applications, particularly in the treatment of sickle cell disease . This compound, also referred to as IMR-687, has garnered attention due to its unique chemical structure and promising pharmacological properties .
Vorbereitungsmethoden
The synthesis of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The synthetic route typically starts with the preparation of the pyrrolidine and pyrimidine moieties, followed by their coupling to form the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as parallel synthetic chemistry and structure-based drug design .
Analyse Chemischer Reaktionen
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine and pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a valuable tool for studying the structure-activity relationships of imidazo[1,5-a]pyrazine derivatives . In biology and medicine, it has shown promise as a treatment for sickle cell disease by modulating the levels of cyclic guanosine monophosphate (cGMP) in red blood cells . Additionally, it has been investigated for its neuroprotective effects and potential use in treating cognitive disorders . In the industrial sector, it may be used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves the inhibition of phosphodiesterase 9A (PDE9A), an enzyme that regulates the levels of cGMP in cells . By inhibiting PDE9A, this compound increases the levels of cGMP, which in turn leads to various physiological effects, including improved blood flow and reduced inflammation . The molecular targets and pathways involved in its mechanism of action include the cGMP signaling pathway and its downstream effectors .
Vergleich Mit ähnlichen Verbindungen
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is unique among similar compounds due to its specific chemical structure and pharmacological properties . Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as PF-04447943, which also acts as a PDE9A inhibitor . this compound has shown distinct advantages in terms of selectivity and efficacy in clinical trials .
Eigenschaften
Molekularformel |
C21H26N6O2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI-Schlüssel |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


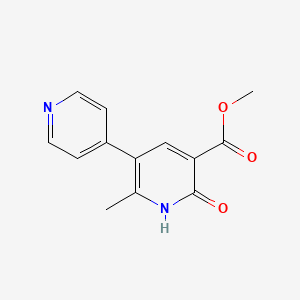
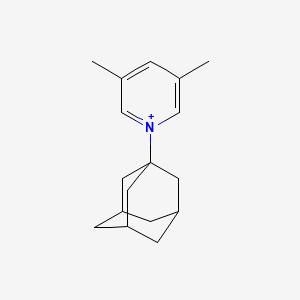

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)


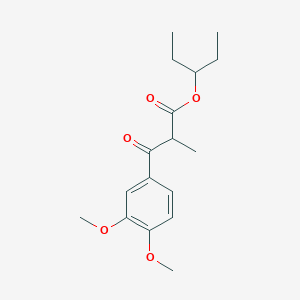
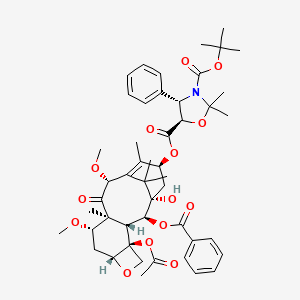
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
